molecular formula C8H9Cl2N B1299258 1-(2,3-dichlorophenyl)-N-methylmethanamine CAS No. 731827-07-9

1-(2,3-dichlorophenyl)-N-methylmethanamine

Cat. No. B1299258
CAS RN: 731827-07-9
M. Wt: 190.07 g/mol
InChI Key: GPHWXLUNCPECQB-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dichlorophenyl)-N-methylmethanamine is a chemical structure that is closely related to various compounds studied for their potential biological activities and interactions with biological receptors. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are similar to those found in the compounds discussed in the papers. For instance, the presence of a dichlorophenyl group is a common feature in these molecules, which may suggest similar chemical properties or biological activities .

Synthesis Analysis

The synthesis of compounds related to this compound involves the formation of amine linkages and the introduction of chloro groups on the aromatic ring. For example, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrates the incorporation of dichlorophenyl groups and the use of amines, which could be relevant to the synthesis of the compound . The methods used in these syntheses are likely to involve standard organic synthesis techniques such as nucleophilic substitution reactions and the use of protecting groups for amines .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffractometry (XRD). These studies reveal the presence of intramolecular hydrogen bonds and the overall three-dimensional arrangement of the atoms within the molecule . The dichlorophenyl group, in particular, can influence the molecular conformation due to its steric and electronic effects .

Chemical Reactions Analysis

The chemical reactivity of compounds with dichlorophenyl groups and amine functionalities is influenced by the presence of these groups. For instance, the amine group can participate in the formation of Schiff bases, as seen in the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine . The dichlorophenyl group can also affect the electronic properties of the molecule, which may influence its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro groups can increase the compound's molecular weight and potentially its lipophilicity, which can affect its solubility in organic solvents . The amine functionality can engage in hydrogen bonding, which might influence the compound's boiling point and melting point .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including dichlorophenol derivatives, have been extensively reviewed for their environmental persistence and toxic effects on both mammalian and aquatic life. Krijgsheld and Gen (1986) assessed the impact of various chlorophenols on the aquatic environment, noting their moderate to high toxicity depending on the compound and exposure duration. Their study emphasizes the compounds' bioaccumulation potential and the significant role of adapted microflora in their degradation, highlighting the environmental implications of chlorinated phenolic compounds (Krijgsheld & Gen, 1986).

Biodegradation and Microbial Interaction

The role of microorganisms in the degradation of herbicides based on 2,4-dichlorophenoxyacetic acid (a related chlorophenol compound) and its derivatives has been a subject of study, pointing towards the importance of microbial processes in mitigating environmental pollution. Magnoli et al. (2020) reviewed the characteristics of these herbicides and the microbial remediation strategies, underscoring the critical role of biodegradation pathways in addressing pesticide contamination (Magnoli et al., 2020).

Mechanistic Insights and Toxicological Effects

Research on the neurochemical effects and potential neurotoxicity of related compounds, such as MDMA (3,4-Methylenedioxymethamphetamine), which shares structural similarities with the requested chemical, provides valuable mechanistic insights. McKenna and Peroutka (1990) discussed the acute and long-term neurochemical changes induced by MDMA, illustrating the complex interplay between drug exposure and neurotransmitter system alterations (McKenna & Peroutka, 1990).

Mechanism of Action

Target of Action

The primary target of 1-(2,3-dichlorophenyl)-N-methylmethanamine, also known as N-(2,3-dichlorobenzyl)-N-methylamine, is the dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the brain’s reward system and motor control.

Mode of Action

This compound interacts with its targets by acting as a partial agonist An agonist is a substance that initiates a physiological response when combined with a receptor

Biochemical Pathways

The interaction of this compound with the dopamine D2 and D3 receptors affects the dopaminergic pathways in the brain These pathways are involved in several key functions, including motor control, reward, and the release of various hormones

Pharmacokinetics

Similar compounds are known to be metabolized byCYP3A4 and, to a lesser extent, by CYP2D6 . These enzymes play a crucial role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.

Result of Action

Its role as a partial agonist of the dopamine d2 and d3 receptors suggests it could influence the dopaminergic system, potentially affecting motor control, reward response, and hormone release .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHWXLUNCPECQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366193
Record name (2,3-DICHLOROBENZYL)METHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731827-07-9
Record name (2,3-DICHLOROBENZYL)METHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,3-dichlorophenyl)methyl](methyl)amine
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